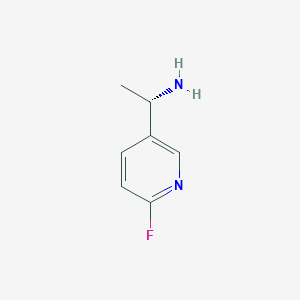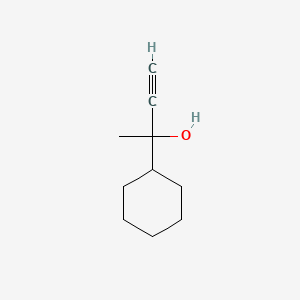
2-Cyclohexylbut-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse du 2-Cyclohexylbut-3-yn-2-ol implique généralement la réaction de la 1-cyclohexylethan-1-one avec le bromure d'éthynylmagnésium . Cette réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Les conditions de réaction comprennent souvent l'utilisation d'une atmosphère inerte, telle que l'azote ou l'argon, et d'un solvant approprié comme le tétrahydrofurane (THF).
Méthodes de Production Industrielle : La production industrielle du this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique le contrôle minutieux des paramètres de réaction afin de maximiser le rendement et la pureté. L'utilisation de techniques de purification avancées, telles que la distillation et la recristallisation, est courante pour obtenir des produits de haute pureté .
Analyse Des Réactions Chimiques
Types de Réactions : Le 2-Cyclohexylbut-3-yn-2-ol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe alkyne en un alcène ou un alcane.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et Conditions Courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : L'hydrogénation utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4) est typique.
Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire du cyclohexylbut-3-yn-2-one, tandis que la réduction peut produire du cyclohexylbut-3-en-2-ol .
4. Applications de la Recherche Scientifique
Le this compound a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche explore ses propriétés thérapeutiques potentielles et son rôle dans le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'Action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un ligand, se liant aux enzymes ou aux récepteurs et modulant leur activité. Les voies impliquées dépendent de l'application spécifique et du système biologique étudié .
Composés Similaires :
- 2-Cyclohexylbut-3-en-2-ol
- 2-Cyclohexylbut-3-yn-2-one
- Cyclohexanemethanol, α-éthynyl-α-méthyl
Unicité : Le this compound est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes. Son groupe alkyne et son groupement cyclohexyle en font un composé polyvalent pour diverses applications synthétiques et de recherche .
Applications De Recherche Scientifique
2-Cyclohexylbut-3-yn-2-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclohexylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 2-Cyclohexylbut-3-en-2-ol
- 2-Cyclohexylbut-3-yn-2-one
- Cyclohexanemethanol, α-ethynyl-α-methyl
Uniqueness: 2-Cyclohexylbut-3-yn-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its alkyne group and cyclohexyl moiety make it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2-cyclohexylbut-3-yn-2-ol |
InChI |
InChI=1S/C10H16O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,9,11H,4-8H2,2H3 |
Clé InChI |
QHMLEMNWJBMRRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)(C1CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760035.png)
![1,4,9-Trioxa-12-azadispiro[4.2.5.2]pentadecan-11-one](/img/structure/B11760038.png)
![[Amino(cyclopropyl)methyl]diethylamine](/img/structure/B11760043.png)
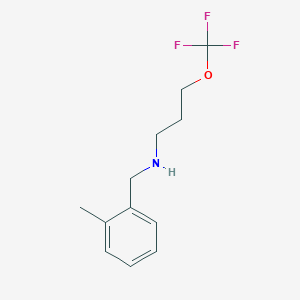
![N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B11760049.png)
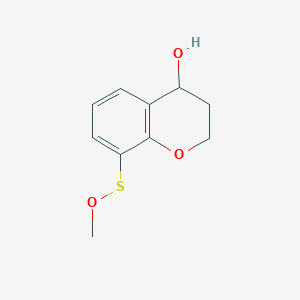
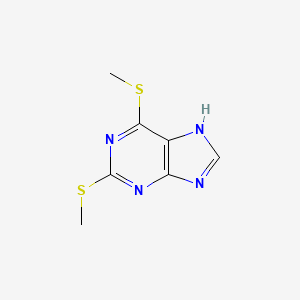
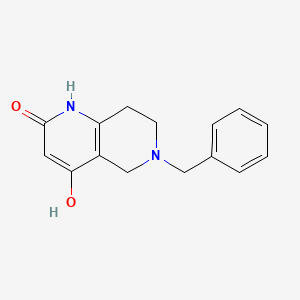
![tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11760096.png)
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11760098.png)

